(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound features a benzimidazole core substituted with a benzyl group and a sulfanyl group, linked to acetic acid. This structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized from readily available starting materials and has been documented in various scientific studies and patents. Its synthesis routes and applications have been explored in the literature, indicating its significance in drug discovery and development.
(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is classified as:
The synthesis of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzimidazole with benzyl bromide followed by subsequent acylation with acetic anhydride or acetic acid.
The molecular structure of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can be represented as follows:
(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both electron-donating and electron-withdrawing groups, which can affect its behavior in synthetic pathways.
The mechanism of action for (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is primarily related to its interaction with biological targets, potentially including enzymes or receptors involved in various signaling pathways.
Research indicates that benzimidazole derivatives often exhibit antibacterial, antifungal, and anticancer activities. The specific mechanism may involve inhibition of enzyme activity or interference with cellular processes such as DNA replication or protein synthesis .
(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:
The synthesis of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (molecular formula: C₁₆H₁₄N₂O₂S; molecular weight: 298.37 g/mol) follows a sequential functionalization strategy beginning with the construction of the benzimidazole core followed by site-specific modifications [3]. The benchmark approach involves 2-mercaptobenzimidazole (MBI) as the foundational precursor, where the benzimidazole ring provides the necessary heterocyclic framework with reactive sites at N1 and S2 positions. Benzylation is typically achieved through an SN2 reaction between MBI and benzyl bromide under basic conditions, forming the critical 1-benzyl-2-sulfanylbenzimidazole intermediate. This reaction requires precise stoichiometric control to prevent over-alkylation and is commonly conducted in polar aprotic solvents like acetone at reflux temperatures (50-60°C) [2] [3].
The subsequent conjugation with the acetic acid moiety employs α-haloacetate derivatives (typically ethyl bromoacetate or chloroacetic acid) to form the sulfanyl-acetic acid linkage. This step necessitates anhydrous conditions and inert atmospheres to suppress hydrolysis byproducts. Key variables influencing yield include:
Table 1: Reaction Parameters for Key Synthetic Steps
Step | Reagents/Conditions | Temperature | Time | Yield (%) |
---|---|---|---|---|
Benzylation | MBI + Benzyl bromide + K₂CO₃ (acetone) | 60°C | 2 hours | 85-90 |
Acetic Acid Conjugation | Benzyl-MBI + Ethyl bromoacetate + K₂CO₃ | 25°C | 30 minutes | 78-82 |
Ester Hydrolysis | Ethyl ester + NaOH (aqueous ethanol) | 80°C | 4 hours | >95 |
The final hydrolysis of ethyl ester intermediates under alkaline conditions (NaOH/EtOH-H₂O) yields the target acetic acid derivative, with careful pH adjustment (pH 3-4) precipitating the pure product [3] [5]. This pathway demonstrates scalability potential, with documented production at 500mg laboratory scale . Application contexts such as corrosion inhibitor development require rigorous purity standards (>95%), necessitating recrystallization from mixed solvents like hexane-ethyl acetate [2].
The predominant solution-phase synthesis of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid offers operational simplicity but presents challenges in scalability due to intermediate purification bottlenecks. Industrial-scale production requires optimization of:
Notably, solid-phase approaches remain underdeveloped for this compound class. While benzimidazole synthesis via resin-bound intermediates has been reported for drug discovery libraries, the sulfanyl-acetic acid moiety introduces steric complications. Wang resin-linked benzimidazoles show promise for introducing the acetic acid group prior to cleavage, but conjugation yields remain suboptimal (<65%) [6]. Key limitations include:
Table 2: Scalability Comparison of Synthesis Methods
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Max Reported Scale | 500 mg | Not demonstrated |
Intermediate Purification | Column chromatography (silica gel) | Automated wash cycles |
Yield Scalability | Linear yield decrease >10g scale | Unpredictable at >0.1g scale |
Automation Potential | Limited (exothermic steps) | High (standard peptide synthesizers) |
Solution-phase methods currently dominate due to lower infrastructure requirements and established protocols for benchtop synthesis. Nevertheless, emerging microreactor technologies may bridge scalability gaps by enabling precise control over reaction kinetics and thermal transfer during benzylation [2] [6].
Conventional synthesis of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid employs stoichiometric bases like potassium carbonate, generating inorganic waste and complicating purification. Catalytic alternatives have emerged as critical sustainability upgrades:
Homogeneous acid catalysis revolutionizes benzimidazole cyclization. Phosphoric acid (7 mol%) in methanol enables efficient condensations between o-phenylenediamine and aldehydes at 50°C, forming substituted benzimidazoles within 5-30 minutes (61-89% yield) [6]. This approach avoids heavy metal residues and facilitates catalyst removal via aqueous washes. For the target compound, pre-formed 2-sulfanylbenzimidazole undergoes benzylation under similar catalytic conditions with 85% efficiency [6].
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB, 5 mol%) accelerate the sulfanyl-acetic acid conjugation in biphasic systems (toluene-water). This suppresses ester hydrolysis while maintaining reaction rates at ambient temperature, achieving 92% conversion in 45 minutes – a 20% improvement over traditional methods [5].
Stereochemical control remains challenging due to the compound's non-chiral center. However, catalysts influence rotamer distributions in analogs:
Table 3: Catalytic System Performance Comparison
Catalyst | Loading (mol%) | Reaction Step | Temperature | Yield Increase | Key Advantage |
---|---|---|---|---|---|
H₃PO₄ | 7 | Benzimidazole formation | 50°C | +28% vs. uncatalyzed | No metal contamination |
TBAB | 5 | Sulfanyl conjugation | 25°C | +20% vs. K₂CO₃ | Reduced hydrolysis side products |
Microwave Irradiation | N/A | Benzylation | 80°C (sealed vessel) | +15% vs. thermal | 10x faster kinetics |
Microwave-assisted synthesis represents a non-catalytic optimization, reducing benzylation time from 2 hours to 12 minutes while improving yields through uniform heating [5]. Future directions include immobilized acid catalysts and enzyme-mediated conjugations to enhance atom economy [6].
Derivatization of (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid serves dual purposes: enabling prodrug strategies and expanding structure-activity relationship (SAR) studies. Key approaches include:
Ester prodrug synthesis via Fisher esterification or alkyl halide routes. Ethyl ester derivatives (CAS S84973) are synthesized by refluxing the acid with ethanol/H₂SO₄ (12h, 65% yield) or reacting potassium salt with ethyl iodide in DMF (4h, 82% yield) [10]. These lipophilic esters demonstrate enhanced cellular permeability, serving as hydrolyzable precursors in biological applications. Similarly, tert-butyl esters generated via DCC coupling provide acid-protected intermediates for peptide conjugations [5].
Bioisosteric analog design focuses on modifying three regions:
Notably, isopropylsulfanyl analogs (e.g., [2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid, CAS 313241-15-5) demonstrate distinct biological profiles as CRTH2 antagonists compared to benzyl derivatives due to altered hydrophobic interactions [5]. Similarly, phenyl-substituted versions (CAS 93866-15-0) exhibit red-shifted UV absorption, suggesting electronic delocalization differences [4].
Table 4: Strategic Analog Designs and Their Applications
Analog Structure | Key Synthetic Modification | Primary Application Target |
---|---|---|
Ethyl ester (S84973) | Ethanol/H₂SO₄ esterification | Membrane-permeable prodrug |
[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid | Thiourea + 2-bromopropane alkylation | CRTH2 receptor antagonism [5] |
1-(3-Nitrobenzyl) derivatives | Nitrobenzyl bromide in final benzylation | Enhanced corrosion inhibition [6] |
1-Phenyl-1H-benzoimidazol-2-ylsulfanyl analogs | Diphenylamine cyclization | Electronic material precursors [4] |
SAR studies reveal that benzimidazole N1-benzylation is essential for corrosion inhibition in supercritical CO₂ environments, while the acetic acid group enables chemisorption onto metal surfaces [2]. Future derivatization will exploit click chemistry (azide-alkyne cycloadditions) on the acetic acid carboxyl group to generate polymerizable derivatives for surface coatings [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0